molecular formula C15H12N4O B12555909 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one CAS No. 143966-07-8

3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B12555909
CAS No.: 143966-07-8
M. Wt: 264.28 g/mol
InChI Key: MWZNCECDRGCGCP-UHFFFAOYSA-N
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Description

3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.

Scientific Research Applications

3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
  • 2-Styryl-4(3H)-quinazolinone

Uniqueness

3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an antimicrobial and anticancer agent compared to other quinazolinone derivatives .

Properties

CAS No.

143966-07-8

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-methanehydrazonoylphenyl)quinazolin-4-one

InChI

InChI=1S/C15H12N4O/c16-18-9-11-5-7-12(8-6-11)19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H,16H2

InChI Key

MWZNCECDRGCGCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C=NN

Origin of Product

United States

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